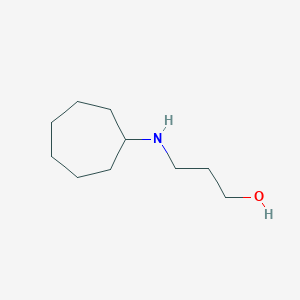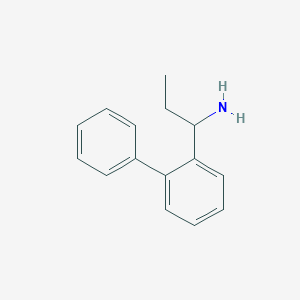
1-(2-Phenylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylphenyl)propan-1-amine is an organic compound with the molecular formula C15H17N It is a primary amine where the amine group is attached to a propan-1-amine backbone, which is further substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with an appropriate haloalkane. For instance, the reaction of 1-bromo-2-phenylpropane with ammonia can yield the desired amine. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of nitro compounds or reductive amination of ketones. These methods ensure higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
1-(2-Phenylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylphenyl)propan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and interact with enzymes and receptors. The compound may act as a substrate for transaminases, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and exert physiological effects .
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
1-Phenylpropan-2-amine: A primary amine with a similar backbone but different substitution pattern.
Uniqueness: 1-(2-Phenylphenyl)propan-1-amine is unique due to its biphenyl substitution, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(2-phenylphenyl)propan-1-amine |
InChI |
InChI=1S/C15H17N/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2,16H2,1H3 |
InChI Key |
BZNRNXBVLKBESG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


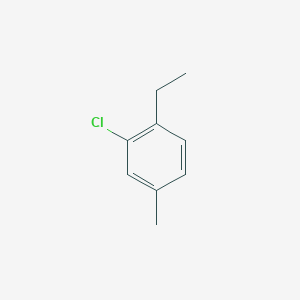
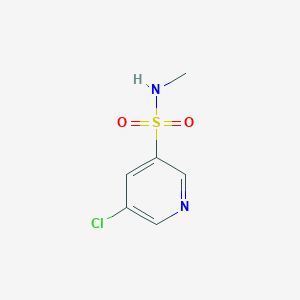


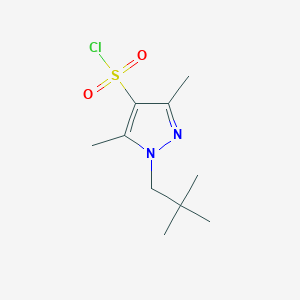
![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
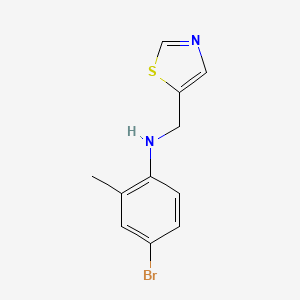
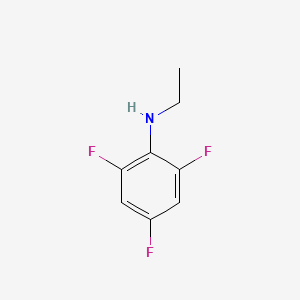
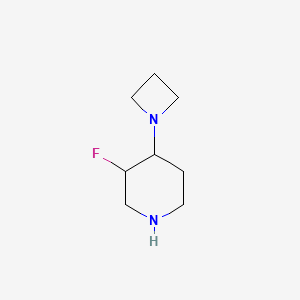
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
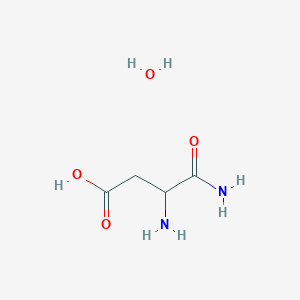
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
